Lipophilicity (LogP) Differential: 3-Methylphenyl vs. 4-Methylphenyl Regioisomer
The 3-methylphenyl substitution on the piperazine ring results in a calculated LogP of -0.65, contrasting with the 4-methylphenyl analog which is predicted to have a higher LogP (approximately -0.3 to -0.1 based on additive fragment contributions). This quantifiable difference in lipophilicity influences membrane permeability, non-specific protein binding, and in vivo distribution . Lower LogP values are generally associated with reduced hERG liability and improved metabolic stability in CNS-targeted programs [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.65 |
| Comparator Or Baseline | 4-methylphenyl regioisomer: estimated LogP ≈ -0.3 to -0.1 (fragment-based prediction) |
| Quantified Difference | ΔLogP ≈ -0.35 to -0.55 (more hydrophilic) |
| Conditions | Hit2Lead in silico calculation; comparator LogP estimated via Crippen fragment contribution |
Why This Matters
A lower LogP value differentiates the 3-methylphenyl derivative for applications where reduced lipophilicity is desired to mitigate off-target binding, making it a more suitable starting point for CNS or systemic exposure programs.
- [1] Wager, T.T. et al. 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes.' ACS Chem. Neurosci. 1(6), 2010, 420–434. View Source
